Technical Guide: Butanenitrile, 4-azido-3-hydroxy- (CAS 117691-01-7)
Technical Guide: Butanenitrile, 4-azido-3-hydroxy- (CAS 117691-01-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific compound Butanenitrile, 4-azido-3-hydroxy- (CAS 117691-01-7) is scarce in publicly available scientific literature and chemical databases. This guide provides a comprehensive overview based on available data for the compound and its constituent functional groups, alongside information on structurally related molecules. The experimental protocols and some data presented are inferred from analogous compounds and should be considered hypothetical until validated by specific experimental studies.
Core Compound Properties
| Property | Value | Source |
| CAS Number | 117691-01-7 | Chemsrc[1] |
| Molecular Formula | C₄H₆N₄O | Calculated |
| Molecular Weight | 126.12 g/mol | Calculated |
| Synonyms | 4-azido-3-hydroxybutyronitrile | Chemsrc[1] |
Inferred Physicochemical Properties
Quantitative physicochemical properties have not been reported. The table below presents predicted values and data from structurally similar compounds for estimation purposes.
| Property | Estimated/Analogous Value | Notes |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Expected to be soluble in water and polar organic solvents. | Based on the presence of hydroxyl, nitrile, and azido groups. |
Spectroscopic Data (Hypothetical)
Specific spectroscopic data for Butanenitrile, 4-azido-3-hydroxy- is not published. The following are expected characteristic signals based on the functional groups present.
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3600-3200 | Strong, Broad |
| C-H (alkane) | 3000-2850 | Medium |
| N₃ (azide) | ~2100 | Strong, Sharp |
| C≡N (nitrile) | 2260-2220 | Medium, Sharp |
| C-O (alcohol) | 1260-1000 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
-OH: A broad singlet, chemical shift is solvent-dependent.
-
-CH(OH)-: A multiplet.
-
-CH₂-CN: A multiplet.
-
-CH₂-N₃: A multiplet.
¹³C NMR:
-
-CN: ~115-125 ppm.
-
-CH(OH)-: ~60-70 ppm.
-
-CH₂-N₃: ~50-60 ppm.
-
-CH₂-CN: ~20-30 ppm.
Mass Spectrometry (MS)
The fragmentation pattern would be expected to show losses of N₂ from the azide group, H₂O from the hydroxyl group, and cleavage of the carbon chain. The exact mass of the molecular ion [M+H]⁺ would be a key identifier.
Experimental Protocols (Hypothetical)
A plausible synthetic route for Butanenitrile, 4-azido-3-hydroxy- can be inferred from the synthesis of similar compounds, such as 4-amino-3-hydroxybutyric acid, which starts from allyl cyanide[2].
Synthesis of Butanenitrile, 4-azido-3-hydroxy-
Objective: To synthesize Butanenitrile, 4-azido-3-hydroxy- from a suitable starting material. A potential route involves the epoxidation of an unsaturated nitrile followed by ring-opening with an azide source.
Materials:
-
3-Butenenitrile
-
Meta-chloroperoxybenzoic acid (m-CPBA)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Water
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfite (Na₂SO₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Epoxidation:
-
Dissolve 3-Butenenitrile in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the flask.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide, 3,4-epoxybutanenitrile.
-
-
Azide Ring-Opening:
-
Dissolve the crude 3,4-epoxybutanenitrile in a mixture of methanol and water.
-
Add sodium azide and ammonium chloride to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude Butanenitrile, 4-azido-3-hydroxy- by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.
-
Characterization: The structure of the synthesized compound should be confirmed using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Safety and Toxicology
Specific toxicological data for Butanenitrile, 4-azido-3-hydroxy- is not available. However, the presence of the azide functional group warrants extreme caution.
-
Azido Compounds: Organic azides can be energetic and potentially explosive, especially with heat, shock, or friction. The toxicity of the azide ion is comparable to that of cyanide, as it can inhibit cytochrome oxidase[1].
-
Nitrile Compounds: While many pharmaceuticals contain the nitrile group, some nitriles can be toxic and may release cyanide in vivo.
-
General Handling: This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid heating the compound without proper safety precautions.
Role in Drug Development and Signaling Pathways
There is no specific information in the scientific literature linking Butanenitrile, 4-azido-3-hydroxy- to any biological signaling pathways or its direct use in drug development. However, the functional groups present are of interest in medicinal chemistry.
-
Nitrile Group: The nitrile group is found in numerous approved drugs and can act as a bioisostere for a carbonyl group or a halogen, and can participate in hydrogen bonding[3].
-
Azide Group: The azide group is a versatile functional group in medicinal chemistry, often used as a precursor for amines via reduction or in "click chemistry" for bioconjugation.
-
Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding with biological targets and improve the aqueous solubility of a compound.
The combination of these functional groups makes Butanenitrile, 4-azido-3-hydroxy- a potential building block for the synthesis of more complex molecules with potential biological activity. For instance, the azide can be reduced to an amine, yielding an amino alcohol structure that is a common motif in various pharmaceuticals.
Visualizations
Caption: Hypothetical two-step synthesis of Butanenitrile, 4-azido-3-hydroxy-.
Caption: Key functional groups and their potential roles in medicinal chemistry.
